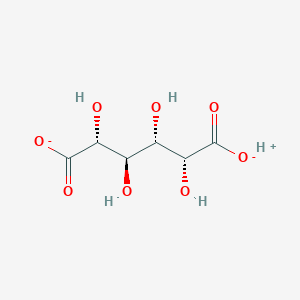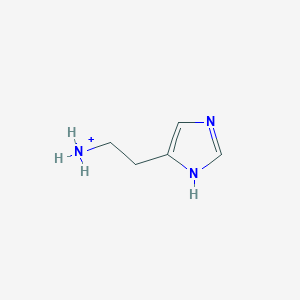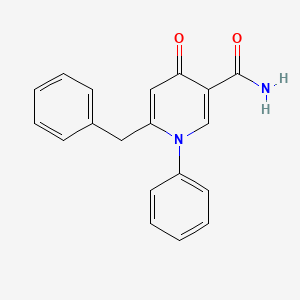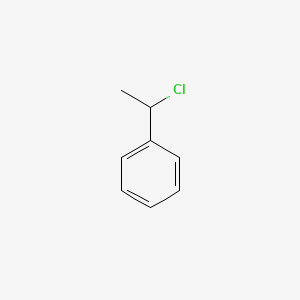
(1-Chloroethyl)benzene
概要
説明
“(1-Chloroethyl)benzene” is a chemical compound with the formula C8H9Cl. It is also known by other names such as α-Methylbenzyl chloride, α-Phenethyl chloride, α-Phenylethyl chloride, 1-Chloro-1-phenylethane, and 1-Phenyl-1-chloroethane . It appears as a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of (1-Chloroethyl)benzene involves the reaction of benzene with ethylene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.Molecular Structure Analysis
The molecular structure of (1-Chloroethyl)benzene consists of a benzene ring attached to a chloroethyl group . The molecular weight of this compound is 140.610 .Physical And Chemical Properties Analysis
(1-Chloroethyl)benzene has a melting point of -41.95°C and a boiling point of 90°C at 33 mmHg. It has a density of 1.06 and a refractive index of 1.526-1.528. The flash point of this compound is 44°C .科学的研究の応用
Material Science Research
(1-Chloroethyl)benzene has been used in material science research, particularly in the study of its Fourier Transform Infrared (FTIR) and FT-Raman spectra . The harmonic vibrational wavenumbers were calculated theoretically using Gaussian03 set of quantum chemistry codes . The calculated wavenumbers (B3LYP) agree well with the observed wavenumbers .
Nonlinear Optics
The compound is an attractive object for further studies of nonlinear optics . The calculated first hyperpolarizability of (1-Chloroethyl)benzene is reported, which is of importance in technologies such as optical communication, optical computing, and dynamic image processing .
Cytotoxic and Antineoplastic Activities
Chloroethyl derivatives, including (1-Chloroethyl)benzene, have shown promising cytotoxic and antineoplastic activities . The cytotoxicity of many chloroethyl derivatives was demonstrated on several tumor cell lines .
Quantitative Structure-Activity Relationship (QSAR) Studies
(1-Chloroethyl)benzene has been used in QSAR studies of chloroethyl derivatives . These studies help in understanding the relationship between the chemical structure of a compound and its biological activity.
Computational Chemistry
(1-Chloroethyl)benzene is used in computational chemistry for the calculation of various properties. For example, the first hyperpolarizability of this novel molecular system is calculated using B3LYP/6-31G (d) method, based on the finite field approach .
Standard Reference Data
(1-Chloroethyl)benzene is included in the NIST Standard Reference Database, which provides thermochemical and thermophysical data . This data is essential for various scientific and industrial applications.
Safety and Hazards
(1-Chloroethyl)benzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
作用機序
Target of Action
(1-Chloroethyl)benzene, also known as alpha-chloroethylbenzene, is a derivative of benzene, which is a widely studied compound in organic chemistry
Mode of Action
Benzene derivatives are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) adds to the aromatic ring, followed by the loss of a halide anion . This two-step mechanism could potentially apply to (1-Chloroethyl)benzene, given its structural similarity to benzene.
Biochemical Pathways
Benzene and its derivatives have been shown to alter gene expression and biochemical pathways in a dose-dependent manner
Pharmacokinetics
The compound’s physical properties such as boiling temperature, critical temperature, and critical pressure have been documented . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Benzene and its derivatives have been associated with various health effects, including leukemia
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Chloroethyl)benzene. For instance, exposure to benzene has been shown to be influenced by factors such as smoking habit and exposure to urban traffic . Similar environmental factors could potentially influence the action of (1-Chloroethyl)benzene.
特性
IUPAC Name |
1-chloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870747 | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroethyl)benzene | |
CAS RN |
672-65-1 | |
| Record name | 1-Phenylethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylethyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CHLOROETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1-Chloroethyl)benzene in polymer synthesis?
A: (1-Chloroethyl)benzene acts as an effective initiator in cationic polymerization reactions. [, , , ] This means it can initiate the chain growth process, leading to the formation of polymers.
Q2: Can you elaborate on the specific role of (1-Chloroethyl)benzene in living cationic polymerization?
A: Research indicates that (1-Chloroethyl)benzene, in conjunction with SnCl4 and 2,6-di-tert-butylpyridine, facilitates the living cationic polymerization of styrene. [, ] This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This control stems from the ability to minimize undesirable side reactions, like chain termination or chain transfer, resulting in predictable and uniform polymer chains. []
Q3: Are there any limitations to using (1-Chloroethyl)benzene as an initiator?
A: While effective, employing (1-Chloroethyl)benzene as an initiator necessitates careful control of reaction conditions. [] The absence of 2,6-di-tert-butylpyridine, for example, can lead to a broader molecular weight distribution in the resulting polystyrene, indicating less control over the polymerization process. []
Q4: Beyond styrene, are there other monomers (1-Chloroethyl)benzene can polymerize?
A: Yes, research demonstrates the successful use of (1-Chloroethyl)benzene/SnCl4/2,6-di-tert-butylpyridine system for synthesizing ABA triblock copolymers composed of styrene and p-methylstyrene. [] This highlights the versatility of (1-Chloroethyl)benzene in facilitating the creation of more complex polymer architectures.
Q5: Are there studies on the structural properties of (1-Chloroethyl)benzene?
A: Yes, research utilizing Infrared (IR) and Raman spectroscopy alongside computational methods has been conducted to analyze the structural characteristics of (1-Chloroethyl)benzene. [] This type of research helps to understand the molecule's vibrational modes and electronic structure, which can further inform its reactivity and behavior in chemical reactions.
Q6: How does the structure of (1-Chloroethyl)benzene relate to its reactivity?
A: Studies have explored the chemoselectivity of methylation reactions involving compounds with both aldehyde and ketone functional groups. [] While not directly focusing on (1-Chloroethyl)benzene, the research elucidates how the presence of specific reagents can influence the reactivity of different functional groups, providing insights into potential reaction pathways involving (1-Chloroethyl)benzene and its derivatives.
Q7: Beyond polymerization, are there other applications of (1-Chloroethyl)benzene?
A: (1-Chloroethyl)benzene serves as a reactant in asymmetric electrocarboxylation with carbon dioxide (CO2). [] Metal-Organic Frameworks (MOFs) with amino groups act as catalysts in this process, converting (1-Chloroethyl)benzene into optically active 2-phenylpropionic acid. [] This highlights the potential of (1-Chloroethyl)benzene in producing valuable chiral compounds relevant to various chemical industries.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
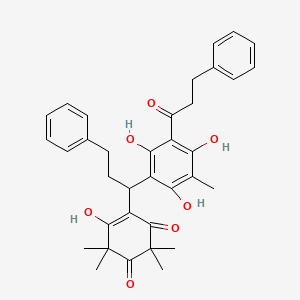
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
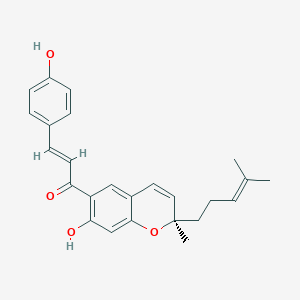
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)

